molecular formula C11H16O4 B1509908 2,4-Bis(methoxymethoxy)-1-methylbenzene CAS No. 1380698-48-5

2,4-Bis(methoxymethoxy)-1-methylbenzene

Cat. No.: B1509908
CAS No.: 1380698-48-5
M. Wt: 212.24 g/mol
InChI Key: KATRHCAFHCZCFA-UHFFFAOYSA-N
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Description

2,4-Bis(methoxymethoxy)-1-methylbenzene (CAS: 1380698-48-5) is a substituted benzene derivative featuring two methoxymethoxy (-OCH2OCH3) groups at the 2- and 4-positions and a methyl group at the 1-position. This compound is primarily utilized in medicinal chemistry as a key intermediate in the synthesis of bioactive molecules, particularly C5-curcuminoids like GO-Y030, which exhibit potent antitumor activity . The methoxymethoxy groups serve as acid-labile protective groups, enabling controlled release of formaldehyde under acidic conditions, a property leveraged in prodrug strategies .

Properties

IUPAC Name

2,4-bis(methoxymethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-9-4-5-10(14-7-12-2)6-11(9)15-8-13-3/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATRHCAFHCZCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCOC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737849
Record name 2,4-Bis(methoxymethoxy)-1-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID00737849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380698-48-5
Record name 2,4-Bis(methoxymethoxy)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(methoxymethoxy)-1-methylbenzene
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Biological Activity

Overview

2,4-Bis(methoxymethoxy)-1-methylbenzene, also known as a methoxymethyl derivative of a substituted benzene, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes two methoxymethoxy groups attached to a methyl-substituted benzene ring. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C11H16O4
  • Molecular Weight : 212.25 g/mol
  • Chemical Structure : The compound features a benzene ring with two methoxymethoxy groups at the 2 and 4 positions and a methyl group at the 1 position.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The methoxy groups can enhance lipophilicity, potentially facilitating membrane permeability and receptor binding.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit various biological activities, including:

  • Antiproliferative Effects : Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds structurally related to this compound have shown moderate inhibition of estrogen receptor-positive breast cancer cells (MCF-7) with IC50 values ranging from 10 µM to higher concentrations depending on the specific analog tested .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways has been explored. For example, related compounds have been tested for their effectiveness against aromatase and other enzymes critical in steroidogenesis .

Case Studies

A notable study examined the structural characteristics necessary for optimal dual-action compounds targeting estrogen receptors. The findings suggested that modifications to the methoxy groups could enhance binding affinity and biological activity against estrogen receptors, which are pivotal in breast cancer development .

Data Table: Biological Profiles of Related Compounds

Compound NameIC50 (µM)Targeted ActivityNotes
This compound>10Estrogen receptor inhibitionModerate antiproliferative effects observed
Compound A223Aromatase inhibitionEffective at lower concentrations
Compound B1800Estrogen receptor degradationHigher concentration needed
Compound C33Dual action on ERαExcellent binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methoxymethoxy Substituents

Halogenated Derivatives
  • 4-Bromo-2-(methoxymethoxy)-1-methylbenzene (CAS: Not explicitly stated): Used as a precursor in synthesizing photoreactive probes (e.g., AziPm-click(1)). Its bromine substitution enhances reactivity in cross-coupling reactions, distinguishing it from the non-halogenated parent compound .
  • Its fluorinated analog may exhibit altered pharmacokinetics compared to 2,4-bis(methoxymethoxy)-1-methylbenzene .
Binaphthyl Derivatives
  • (R)- and (S)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl (CAS: 173831-50-0 and 142128-92-5): Chiral binaphthyl scaffolds used in asymmetric catalysis. Unlike the monocyclic benzene derivative, these compounds exhibit axial chirality, expanding their utility in enantioselective synthesis .
Cross-Conjugated Dienone Analogs
  • (E)-β-(3,5-Bis(methoxymethoxy)phenyl)-α,β-unsaturated carbonyls (e.g., GO-Y148–GO-Y151): These C5-curcuminoid derivatives retain the methoxymethoxy groups but incorporate α,β-unsaturated ketones, enhancing cytotoxicity via Michael addition-mediated protein binding. Their IC50 values in HCT-116 colon cancer cells are significantly lower (<1 μM) compared to non-conjugated analogs .

Pharmacological and Physicochemical Properties

Cytotoxicity and Mechanism
  • This compound: Indirectly contributes to cytotoxicity through formaldehyde release upon hydrolysis, which may synergize with the parent compound’s antitumor effects. However, formaldehyde release raises toxicity concerns in non-target tissues .
  • GO-Y030: Exhibits IC50 values of 0.2–0.5 μM in HCT-116 cells, outperforming curcumin (IC50 >10 μM). The methoxymethoxy groups enhance solubility and stability compared to hydroxylated curcuminoids .
  • Halogenated Analogs: Bromine or fluorine substitution increases lipophilicity (logP ~3.5 vs.
Stability and Reactivity
  • The methoxymethoxy groups in this compound are acid-labile, limiting its use in acidic environments. In contrast, 1-(methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 2364584-73-4) incorporates electron-withdrawing groups (NO2, CF3), enhancing stability under acidic conditions .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Application(s)
This compound 1380698-48-5 C11H16O4 212.24 Acid-labile, formaldehyde release Antitumor prodrug intermediate
(R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl 173831-50-0 C24H22O4 374.42 Chiral, asymmetric catalysis Enantioselective synthesis
1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene 162269-89-8 C9H10BrFO2 249.08 Halogenated, lipophilic Pharmaceutical intermediate
GO-Y030 (C5-curcuminoid) Not provided C24H24O8 440.44 α,β-unsaturated ketone, high potency Colon cancer therapy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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